

An In-depth Technical Guide to 8beta-Tigloyloxyreynosin: Physicochemical Properties and Biological Significance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **8beta-Tigloyloxyreynosin**

Cat. No.: **B15493856**

[Get Quote](#)

Disclaimer: Direct experimental data for **8beta-Tigloyloxyreynosin** is not readily available in the public domain. This guide provides a comprehensive overview of the parent compound, reynosin, and the general class of sesquiterpene lactones to infer the probable characteristics and biological activities of its 8beta-tigloyloxy derivative. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Reynosin and Sesquiterpene Lactones

Reynosin is a naturally occurring sesquiterpene lactone of the eudesmanolide group, primarily found in plants of the Asteraceae family, such as *Magnolia grandiflora* and *Laurus nobilis*.^[1] Sesquiterpene lactones are a large and diverse group of secondary metabolites known for their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.^{[2][3]} The biological activity of these compounds is often attributed to the presence of an α -methylene- γ -lactone moiety, which can react with cellular nucleophiles.^[4]

The compound **8beta-Tigloyloxyreynosin** is a derivative of reynosin, featuring a tigloyloxy group attached at the 8-beta position of the reynosin core structure. The addition of this ester group is expected to modify the lipophilicity and steric properties of the parent molecule, potentially influencing its solubility, bioavailability, and biological activity.

Physicochemical Properties of Reynosin

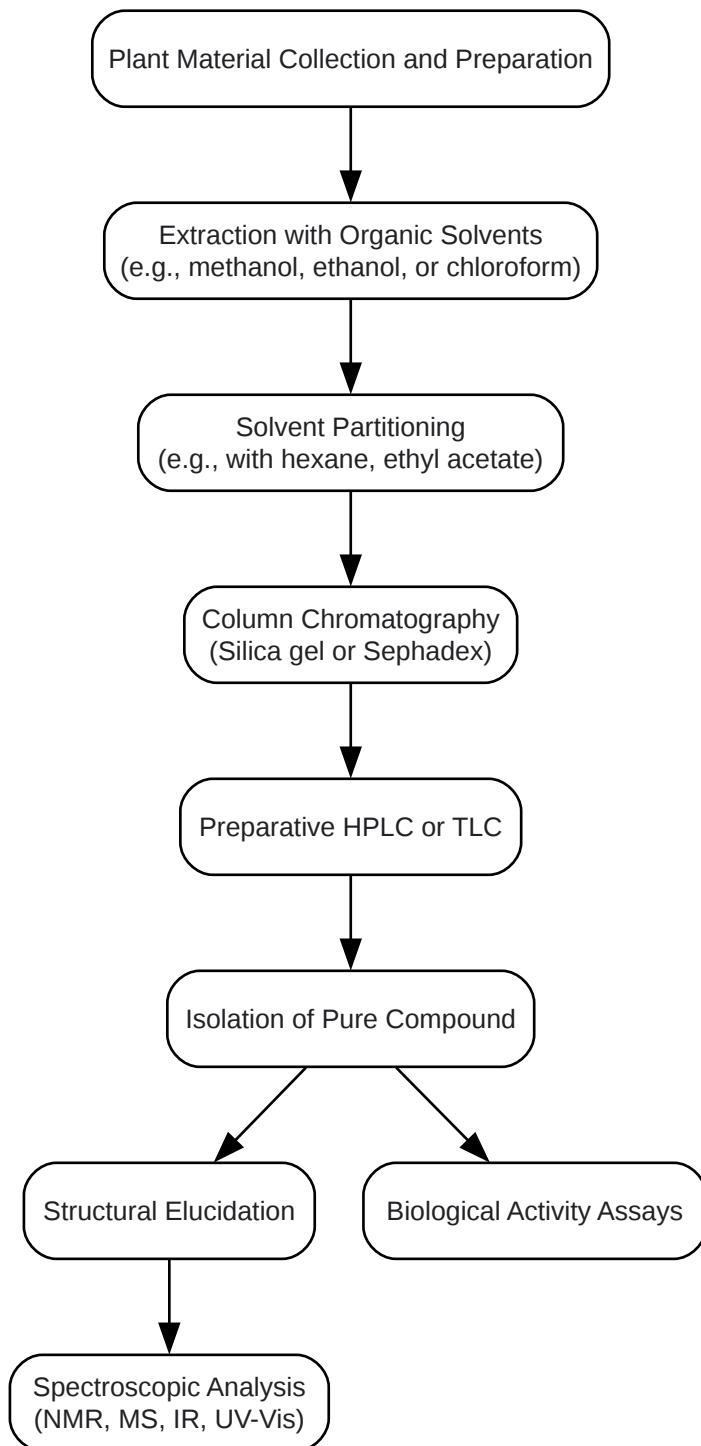
The following table summarizes the known physical and chemical properties of the parent compound, reynosin. These values serve as a baseline for estimating the properties of its derivatives.

Property	Value	Source
Molecular Formula	C ₁₅ H ₂₀ O ₃	[1] [5]
Molecular Weight	248.32 g/mol	[1] [4] [5]
IUPAC Name	(3aS,5aR,6R,9aS,9bS)-6-hydroxy-5a-methyl-3,9-dimethylidene-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g]benzofuran-2-one	[1]
CAS Number	28254-53-7	[1] [4] [7]
Appearance	Powder	[5]
Melting Point	96.14 °C	[4]
Boiling Point	414.33 °C	[4]
Purity	95%~99%	[5]

Spectral Data for Reynosin

Detailed spectral data is crucial for the identification and characterization of natural products. The following is a summary of available spectral information for reynosin.

Mass Spectrometry


Liquid chromatography-mass spectrometry (LC-MS) data for reynosin is available, indicating a precursor ion at m/z 249.1485 [M+H]⁺.[\[1\]](#)

NMR Spectroscopy

While a complete NMR dataset for reynosin is not provided in the search results, the PubChem entry for reynosin indicates the availability of 1D ^{13}C NMR spectra.[\[1\]](#) For novel derivatives like **8beta-Tigloyloxyreynosin**, a full suite of 1D and 2D NMR experiments (^1H , ^{13}C , COSY, HSQC, HMBC) would be essential for complete structural elucidation.

Experimental Protocols

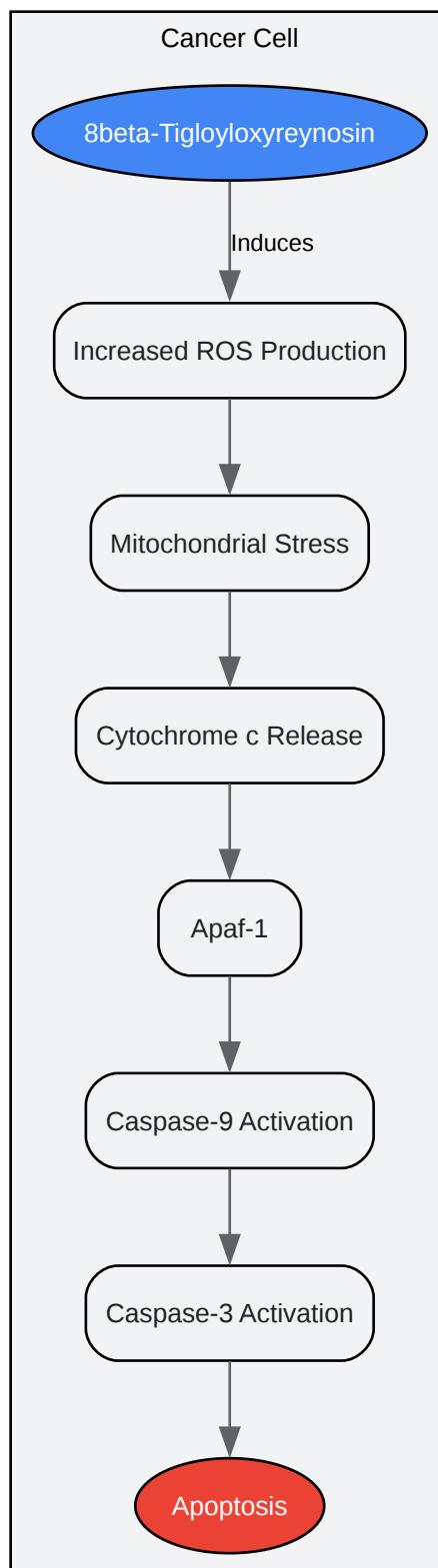
Detailed experimental protocols for the isolation and characterization of **8beta-Tigloyloxyreynosin** are not available. However, a general workflow for the isolation and identification of a novel sesquiterpene lactone from a plant source would typically involve the following steps.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the isolation and characterization of a novel natural product.

Biological Activity and Potential Signaling Pathways

Biological Activity of Reynosin and Sesquiterpene Lactones


Reynosin has demonstrated cytotoxic activity against myeloid leukemia cell lines (HL-60 and U937) and mycobactericidal activity against *Mycobacterium tuberculosis*.^[6] Sesquiterpene lactones, as a class, are known to possess a wide array of biological activities, including:

- Anti-inflammatory effects: Inhibition of pro-inflammatory signaling pathways.^[3]
- Anticancer activity: Induction of apoptosis and inhibition of cancer cell proliferation.^[8]
- Antimicrobial properties: Activity against bacteria, fungi, and protozoa.^[6]

The addition of a tigloyloxy group to the reynosin backbone may enhance its cytotoxic or anti-inflammatory properties due to changes in its ability to penetrate cell membranes and interact with molecular targets.

Postulated Signaling Pathway: Induction of Apoptosis

Many sesquiterpene lactones exert their cytotoxic effects by inducing apoptosis in cancer cells. A plausible mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.

[Click to download full resolution via product page](#)

Caption: A potential signaling pathway for apoptosis induction by a sesquiterpene lactone.

Conclusion and Future Directions

While specific data on **8beta-Tigloyloxyreynosin** is currently lacking, the known properties of its parent compound, reynosin, and the broader class of sesquiterpene lactones suggest that it is a promising candidate for further investigation in drug discovery and development. Future research should focus on the total synthesis or isolation of **8beta-Tigloyloxyreynosin** to allow for comprehensive physicochemical characterization and in-depth biological evaluation. Studies elucidating its precise mechanism of action and identifying its cellular targets will be crucial for realizing its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Reynosin | C15H20O3 | CID 482788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reynosin | 28254-53-7 | DBA25453 | Biosynth [biosynth.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. tandfonline.com [tandfonline.com]
- 7. medkoo.com [medkoo.com]
- 8. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 8beta-Tigloyloxyreynosin: Physicochemical Properties and Biological Significance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15493856#8beta-tigloyloxyreynosin-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com